(5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone is a chemical compound with the molecular formula C10H10BrFN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both bromine and fluorine substituents, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone typically involves the reaction of 5-bromo-3-fluoropyridine with morpholine in the presence of a suitable catalyst. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new compounds.
Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, bases like potassium carbonate, and solvents such as DMF. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
(5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and fluorine atoms can influence its binding affinity and specificity for certain enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-2-yl)(morpholino)methanone: Similar in structure but lacks the fluorine atom, which can affect its chemical properties and reactivity.
(5-Fluoropyridin-2-yl)(morpholino)methanone:
(3-Bromo-5-fluoropyridin-2-yl)(morpholino)methanone: A positional isomer with different substitution patterns on the pyridine ring, affecting its chemical behavior.
Uniqueness
The unique combination of bromine and fluorine atoms in (5-Bromo-3-fluoropyridin-2-yl)(morpholino)methanone imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5-bromo-3-fluoropyridin-2-yl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-7-5-8(12)9(13-6-7)10(15)14-1-3-16-4-2-14/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEYJZBNMREEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=N2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.